molecular formula C8H8ClN3S B5910171 3-chlorobenzaldehyde thiosemicarbazone

3-chlorobenzaldehyde thiosemicarbazone

Cat. No.: B5910171
M. Wt: 213.69 g/mol
InChI Key: IPKPBBJJLUBSAV-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chlorobenzaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobenzaldehyde thiosemicarbazone typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzaldehyde+thiosemicarbazide3-chlorobenzaldehyde thiosemicarbazone\text{3-chlorobenzaldehyde} + \text{thiosemicarbazide} \rightarrow \text{this compound} 3-chlorobenzaldehyde+thiosemicarbazide→3-chlorobenzaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: The compound is used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming complexes that inhibit the activity of metalloenzymes. It also interacts with cellular proteins and DNA, disrupting their normal functions.

    Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species and activating caspase enzymes. It also inhibits the replication of viruses by interfering with viral enzymes and nucleic acids.

Comparison with Similar Compounds

3-chlorobenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

  • o-chlorobenzaldehyde thiosemicarbazone
  • p-chlorobenzaldehyde thiosemicarbazone
  • benzaldehyde thiosemicarbazone

Uniqueness

Properties

IUPAC Name

[(Z)-(3-chlorophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKPBBJJLUBSAV-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chlorobenzaldehyde thiosemicarbazone
Reactant of Route 2
3-chlorobenzaldehyde thiosemicarbazone
Reactant of Route 3
3-chlorobenzaldehyde thiosemicarbazone
Reactant of Route 4
3-chlorobenzaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
3-chlorobenzaldehyde thiosemicarbazone
Reactant of Route 6
3-chlorobenzaldehyde thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.